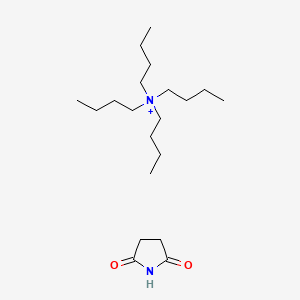

Tetrabutylammonium succinimide

Description

Significance of Quaternary Ammonium (B1175870) Salts in Modern Organic Synthesis

Quaternary ammonium salts (QAS), also known as quats, are compounds with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org Unlike other ammonium ions, they possess a permanent positive charge regardless of the solution's pH. wikipedia.org This feature makes them highly valuable in organic synthesis, most notably as phase-transfer catalysts (PTCs). wikipedia.orgfzgxjckxxb.com

Phase-transfer catalysis is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). scienceinfo.com The QAS acts as a shuttle, transporting a reactant anion from the aqueous phase into the organic phase, where it can react with the organic substrate. scienceinfo.com This process overcomes the mutual insolubility of the reactants, often leading to faster reaction rates, higher yields, and milder reaction conditions. biomedres.us

The tetrabutylammonium (B224687) cation is particularly effective as a PTC due to its lipophilic nature, conferred by the four butyl chains, which enhances its solubility in organic solvents. scienceinfo.comwikipedia.org The use of QAS as PTCs is considered a green chemistry approach because it can reduce or eliminate the need for expensive, and often toxic, aprotic solvents, allowing for the use of water instead. fzgxjckxxb.comscienceinfo.com QAS are employed in a wide array of organic reactions, including Williamson ether synthesis, Michael additions, displacement reactions, and polymer synthesis. scienceinfo.comtaylorandfrancis.comsacheminc.com

Overview of Succinimide (B58015) Derivatives in Catalysis and Chemical Transformations

Succinimide, a five-membered cyclic imide with the formula (CH₂)₂(CO)₂NH, and its derivatives are versatile building blocks in organic chemistry. kuey.netwikipedia.org They are found in various natural products and serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. kuey.netontosight.aiacs.org

The reactivity of the succinimide ring can be easily tailored at the nitrogen or carbon positions, allowing for the introduction of diverse functional groups. kuey.net A prominent class of succinimide derivatives are the N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). mdpi.com These compounds are inexpensive, stable, and easy-to-handle reagents widely used for halogenation and oxidation reactions. mdpi.comacs.org NXS can be activated by acids or Lewis bases to act as efficient catalysts or mediators for a range of transformations, including the halogenation of deactivated aromatic compounds and the formation of carbon-heteroatom bonds. mdpi.comrsc.orgorganic-chemistry.org

Beyond NXS, other succinimide derivatives are used as precursors for biologically important molecules like γ-lactams and pyrrolidines. researchgate.net Their ability to participate in cycloaddition reactions and C-H functionalization makes them valuable synthons for constructing complex molecular architectures. acs.orgresearchgate.net

Historical Context and Evolution of Tetrabutylammonium and Succinimide Applications in Academic Research

The application of quaternary ammonium salts in synthesis saw a significant rise with the development of phase-transfer catalysis (PTC) in the early 1970s. scienceinfo.combiomedres.us This technique provided a practical solution for conducting reactions in heterogeneous systems, and onium salts, particularly tetrabutylammonium and tetraalkylphosphonium salts, were quickly identified as highly effective catalysts. scienceinfo.comacs.org Over the subsequent decades, research has expanded the scope of PTC, with tetrabutylammonium salts like tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) becoming standard reagents in both academic and industrial laboratories for a multitude of applications. sacheminc.comresearchgate.nettaylorandfrancis.com

Succinimide has a long history in organic chemistry, with its derivatives being central to the development of anticonvulsant drugs like ethosuximide. wikipedia.orgpharmacy180.com The use of N-halosuccinimides as selective halogenating agents also has deep roots in synthetic methodology. acs.org Historically, these two classes of compounds—tetrabutylammonium salts and succinimides—were typically studied and applied independently. The former was primarily investigated for its role in phase-transfer catalysis, while the latter was valued for its utility as a synthetic building block and reagent.

Scope and Focus of Current Academic Inquiry into Tetrabutylammonium Succinimide Systems

Contemporary research has begun to explore the synergistic potential of combining the tetrabutylammonium cation and the succinimide anion into a single compound, this compound (TBAS). The focus of this inquiry is on creating novel catalytic systems and functional materials.

A significant recent application is the use of TBAS as an ionic liquid catalyst for the chemical upcycling of polyesters. A 2024 study demonstrated that succinimide anion-based ionic liquids, including TBAS ([N₄₄₄₄][Suc]), effectively catalyze the aminolysis of poly(butylene succinate) (PBS). nih.gov This process degrades the polymer into valuable N-substituted succinimides under relatively mild conditions, presenting a green strategy for plastic waste valorization. The study highlighted that the interplay between the tetrabutylammonium cation and the succinimide anion was crucial for the high catalytic activity. nih.gov

The synthesis of TBAS is straightforward, typically involving a neutralization reaction between tetrabutylammonium hydroxide (B78521) and succinimide. nih.gov Other research has focused on creating polymers that incorporate both tetrabutylammonium and succinimide moieties to develop materials with specific properties, such as antimicrobial activity. mdpi.com In one study, a poly(aspartate-co-succinimide) copolymer was modified with tetrabutylammonium groups to create a water-soluble polymer with demonstrated antimicrobial action against various pathogenic microbes. mdpi.com These emerging applications indicate a growing research interest in TBAS and related systems as functional ionic liquids and materials with unique catalytic and biological potential.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TBAS, [N₄₄₄₄][Suc] |

| Tetrabutylammonium bromide | TBAB |

| Tetrabutylammonium chloride | TBAC |

| N-Chlorosuccinimide | NCS |

| N-Bromosuccinimide | NBS |

| N-Iodosuccinimide | NIS |

| Poly(butylene succinate) | PBS |

| Ethosuximide | |

| Tetrabutylammonium hydroxide |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-oxo-3,4-dihydropyrrol-2-olate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4H5NO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-3-1-2-4(7)5-3/h5-16H2,1-4H3;1-2H2,(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSUQMQPIJNEBF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1CC(=O)N=C1[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74830-30-1 | |

| Record name | Tetrabutylammonium succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparative Routes for Tetrabutylammonium Succinimide Systems

Strategic Approaches to Tetrabutylammonium (B224687) Succinimide (B58015) Synthesis

Tetrabutylammonium succinimide is a quaternary ammonium (B1175870) salt that finds application as a versatile organic compound in chemical synthesis and laboratory experiments. ottokemi.comottokemi.com Its preparation is a key step for its use in various applications, including the synthesis of peptides and other biologically active compounds. ottokemi.comottokemi.com

Metathesis Reactions for Quaternary Ammonium Succinimides

Metathesis, or double displacement, reactions provide a common and effective route for the synthesis of quaternary ammonium succinimides. This method involves the exchange of ions between two different compounds. A typical approach involves reacting a tetrabutylammonium halide, such as tetrabutylammonium bromide or iodide, with a metal salt of succinimide, like silver succinimide. The driving force for this reaction is often the precipitation of the insoluble metal halide, leaving the desired this compound in solution.

The selection of reactants is crucial for the success of the metathesis reaction. The tetrabutylammonium cation, with its bulky butyl groups, is lipophilic and contributes to the solubility of the final product in organic solvents. The choice of the metal succinimide salt depends on the solubility of the resulting metal halide byproduct. Silver salts are frequently used due to the low solubility of silver halides (AgCl, AgBr, AgI) in many solvents, which simplifies the purification process.

The general reaction can be represented as:

Tetrabutylammonium Halide + Metal Succinimide → this compound + Metal Halide (precipitate)

While specific research detailing the metathesis synthesis of this compound is not extensively available in the provided results, the principles of metathesis reactions for preparing quaternary ammonium salts are well-established in inorganic and organic chemistry. google.com The synthesis of other tetrabutylammonium salts, such as tetrabutylammonium cyanide, often employs metathesis reaction pathways.

Direct Synthesis from Tetrabutylammonium Hydroxide (B78521) and Succinimide

A straightforward and clean method for the preparation of this compound involves the direct acid-base neutralization reaction between tetrabutylammonium hydroxide ([TBA][OH]) and succinimide. Succinimide is weakly acidic due to the presence of the N-H proton, which can be abstracted by a strong base like tetrabutylammonium hydroxide.

The reaction is as follows:

Tetrabutylammonium Hydroxide + Succinimide → this compound + Water

This method is advantageous as the only byproduct is water, which can be easily removed, leading to a high purity product. Tetrabutylammonium hydroxide is commercially available or can be prepared in situ from tetrabutylammonium halides via ion exchange or electrolysis. researchgate.netchemicalbook.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or water, where both reactants are soluble. The progress of the reaction can be monitored by titration or spectroscopic methods until neutralization is complete. The resulting this compound can then be isolated by evaporation of the solvent. This direct neutralization approach is a common strategy for synthesizing various ionic liquids and quaternary ammonium salts. wiley-vch.de

Synthetic Pathways to Related Succinimide-Containing Catalysts and Reagents

Preparation of Succinimide-Based Ionic Liquids (e.g., [N₄₄₄₄][Suc])

This compound, also represented as [N₄₄₄₄][Suc] or [TBA][Suc], is a type of succinimide-based ionic liquid (IL). wiley-vch.denih.gov These ILs have garnered interest for their potential applications in various chemical transformations. The synthesis of [N₄₄₄₄][Suc] can be achieved through the methods described in section 2.1, namely metathesis and direct neutralization.

Recent research has highlighted the use of succinimide-based ILs, including [N₄₄₄₄][Suc], as effective catalysts for the degradation of poly(succinates). wiley-vch.de In these studies, the ILs are typically prepared and then utilized in subsequent reactions. For instance, succinimide anion-based ILs have been employed to upcycle poly(succinates) with amines to produce N-substituted succinimides. nih.govdntb.gov.ua The synthesis of these ILs is a critical first step in enabling these applications. Multifunctional succinimide-based ILs have also been designed and synthesized for the conversion of CO₂ into quinazoline-2,4(1H,3H)-diones. researchgate.net

| Ionic Liquid | Cation | Anion | Application | Reference |

| [N₄₄₄₄][Suc] | Tetrabutylammonium | Succinimide | Degradation of poly(succinates) | wiley-vch.de |

| [HDBU][Suc] | 1,8-diazabicyclo[5.4.0]undec-7-ene | Succinimide | Upcycling of poly(succinates) | nih.govdntb.gov.ua |

| [HTMG][Suc] | Tetramethylguanidine | Succinimide | CO₂ Conversion | researchgate.net |

Synthesis of N-Sulfenylsuccinimide Derivatives for C-S Bond Formation

N-Sulfenylsuccinimides are important reagents in organic synthesis, particularly for the formation of carbon-sulfur (C-S) bonds. researchgate.netbeilstein-journals.org These compounds act as electrophilic sulfur sources. beilstein-journals.org The synthesis of N-sulfenylsuccinimide derivatives typically involves a two-step procedure. beilstein-journals.org

The first step is the reaction of a thiol with a sulfenylating agent like sulfuryl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with succinimide, again in the presence of a base, to yield the N-sulfenylsuccinimide derivative. beilstein-journals.org

Recent advancements have explored the use of N-sulfenylsuccinimides in various catalytic reactions. For example, they have been employed in the stereoretentive cross-coupling of configurationally stable nucleophiles promoted by copper(I) to form thioglycosides. nih.gov They are also used in the carbosulfenylation of unactivated alkenes catalyzed by iron(III) chloride. beilstein-journals.org Furthermore, N-sulfenylsuccinimides have been utilized in palladium-catalyzed sulfenylation of unactivated arenes and in the synthesis of thiosulfonates catalyzed by scandium(III) triflate in ionic liquids. beilstein-journals.org

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Stereoretentive C(sp3)─S Cross-Coupling | Cu(I) | Nucleophiles, N-sulfenylsuccinimides | Thioglycosides | nih.gov |

| Carbosulfenylation | FeCl₃ | Unactivated alkenes, N-sulfenylsuccinimides | Sulfides | beilstein-journals.org |

| Sulfenylation of Arenes | Palladium | Arenes, N-sulfenylsuccinimides | Diaryl(alkyl) sulfides | beilstein-journals.org |

| Thiosulfonate Synthesis | Sc(OTf)₃ | N-(organothio)succinimides, Sodium sulfinates | Thiosulfonates | beilstein-journals.org |

Preparation of Bis-Quaternary Onium Salts of Poly(aspartate-co-succinimide)

Research has been conducted on the synthesis of water-soluble polymers based on poly(aspartate-co-succinimide) by reacting them with bis-quaternary ammonium or phosphonium (B103445) salts. mdpi.comresearchgate.netnih.gov These modified polymers have shown potential as antimicrobial agents. mdpi.comresearchgate.netnih.gov

The synthesis involves the reaction of a starting poly(aspartate-co-succinimide) copolymer with a bis-quaternary ammonium salt, such as one derived from N,N,N',N'-tetramethylethylenediamine (TMEDA). mdpi.comresearchgate.net The resulting copolymers are characterized by various analytical techniques, including FTIR, TGA, and NMR spectroscopy, to confirm the successful incorporation of the quaternary onium salts. mdpi.comresearchgate.net The modification of the polymer backbone with these charged groups enhances its water solubility and imparts biocidal properties.

The antimicrobial activity of these synthesized bis-quaternary onium salts has been investigated against a range of bacteria and fungi. mdpi.comresearchgate.netnih.gov The results indicate that the quaternary onium salts exhibit higher antimicrobial activity compared to the parent aspartate copolymer. mdpi.comnih.gov

| Polymer System | Quaternary Salt Source | Characterization Methods | Application | Reference |

| Poly(aspartate-co-succinimide) | TMEDA, TEAB, MTPPB | FTIR, TGA, ¹H NMR, ¹³C NMR | Antimicrobial Polymers | mdpi.comresearchgate.net |

Methodological Innovations in this compound Production for Research Applications

Recent research has highlighted the synthesis of this compound, also referred to as [N₄₄₄₄][Suc], as a succinimide-based ionic liquid (IL). nih.gov This classification underscores its unique properties and applications, particularly as a catalyst. nih.gov The production of this compound is crucial for its use in applications such as the preparation of peptides, peptidomimetics, and other compounds with biological activity. ottokemi.com

A significant methodological innovation involves the direct neutralization of a quaternary ammonium hydroxide with succinimide. nih.gov This approach is notable for its simplicity and efficiency. The synthesis is typically conducted by mixing tetrabutylammonium hydroxide with succinimide in an aqueous solution at room temperature. nih.gov The reaction proceeds over a 24-hour period, after which the water is removed under vacuum to yield the final product. nih.gov This method avoids the use of harsh reagents or complex purification steps, such as column chromatography, which are often required in other synthetic routes. nih.gov

The resulting this compound is a versatile organic compound employed in various laboratory experiments and chemical syntheses. ottokemi.com One of the key research findings is its application as a catalyst in the aminolysis of poly(succinates). nih.gov In this role, it facilitates the degradation of these polymers into N-substituted succinimides, which are valuable chemicals in organic chemistry and medicine. nih.gov Research has shown that using this compound as a catalyst can influence the selectivity of the reaction, for instance, increasing the yield of the desired succinimide product during the degradation of poly(butylene succinate) with aqueous ammonia. nih.gov

The preparative route for this compound is detailed in the following table, based on published research findings. nih.gov

| Parameter | Value |

| Reactant 1 | Tetrabutylammonium hydroxide |

| Reactant 2 | Succinimide |

| Solvent | Water (H₂O) |

| Molar Ratio | 1:1 (Tetrabutylammonium hydroxide : Succinimide) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Post-Reaction Step 1 | In vacuo drying to remove most water |

| Post-Reaction Step 2 | Vacuum oven drying at 60 °C for 48 hours |

This synthetic methodology represents a targeted innovation for producing high-purity this compound tailored for demanding research applications, such as organo-catalysis. nih.govresearchgate.net The efficiency and mild conditions of this route are significant advantages over traditional methods that might require expensive starting materials or generate toxic byproducts. nih.gov

Integration of Green Chemistry Principles in Tetrabutylammonium Succinimide Chemistry

Solvent-Free and Aqueous Media Reactions with TBAS or Related Catalysts

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. itmedicalteam.pl Research in this area explores conducting reactions in solvent-free conditions or in environmentally benign solvents like water.

Solvent-free reactions, also known as solid-state reactions, offer numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. itmedicalteam.plcmu.edu In many cases, these reactions can be more efficient and selective than their solvent-based counterparts. itmedicalteam.pl The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been successfully carried out under solvent-free conditions, demonstrating the viability of this approach. cmu.edumdpi.com While specific examples detailing TBAS in solvent-free reactions are not prevalent in the provided search results, the use of related quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) as a medium for aza-Michael additions under solvent-free conditions highlights the potential for TBAS to be used in similar applications. mdpi.com

Reactions in aqueous media are also a cornerstone of green chemistry. Water is a non-toxic, non-flammable, and readily available solvent. The synthesis of hydroxamic acids, for example, has been demonstrated in aqueous solutions of hydroxylamine, simplifying purification processes. beilstein-archives.org The use of water as a reaction medium is gaining traction for various organic transformations, including palladium-catalyzed reactions. researchgate.net

Catalyst Reusability and Recyclability Studies

The ability to reuse and recycle catalysts is a critical aspect of green and sustainable chemistry. mdpi.com Recyclable catalysts reduce waste, lower production costs, and minimize the environmental impact associated with catalyst synthesis and disposal. mdpi.comd-nb.info

Studies on various catalytic systems have demonstrated successful catalyst recovery and reuse for multiple reaction cycles without a significant loss of activity. mdpi.comd-nb.info For instance, certain catalysts have been reused up to ten times with minimal decrease in product yield. mdpi.com The ease of separation of the catalyst from the reaction mixture, often through simple filtration, is a key factor in its recyclability. mdpi.com

While specific studies on the reusability of TBAS as a catalyst were not found in the search results, the principles of catalyst recyclability are broadly applicable. Future research could focus on immobilizing TBAS on a solid support to facilitate its recovery and reuse, thereby enhancing the green credentials of TBAS-mediated synthetic protocols.

Reduction of Hazardous Substances in Synthetic Protocols

A fundamental goal of green chemistry is to design chemical processes that use and generate substances with minimal toxicity to human health and the environment. core.ac.uk This involves replacing hazardous reagents and solvents with safer alternatives.

The synthesis of N-substituted succinimides, for example, has been achieved using a one-pot method with readily available and less hazardous reagents like zinc and acetic acid. ijcps.org Traditional methods for certain reactions, such as benzylic bromination using N-bromosuccinimide (NBS), often employ hazardous solvents like carbon tetrachloride. researchgate.net Developing solvent-free alternatives for such reactions is a key step towards reducing the use of hazardous substances. researchgate.net

In the context of TBAS, applying green chemistry principles would involve carefully selecting starting materials and reaction conditions to avoid the use of toxic substances. For instance, when using TBAS as a phase-transfer catalyst, the choice of the organic solvent is critical, and replacing hazardous solvents with greener alternatives or moving to solvent-free systems would be a significant improvement.

Sustainable Synthesis of Value-Added Chemicals via TBAS-Based Methodologies

The conversion of renewable resources and waste materials into valuable chemicals is a key aspect of building a sustainable chemical industry. nih.govmdpi.com This approach, often referred to as valorization, contributes to a circular economy by reducing reliance on fossil fuels and minimizing waste. nih.gov

Biomass-derived platform molecules, such as those obtained from lignocellulosic biomass, can be converted into a wide range of value-added chemicals through catalytic processes. mdpi.comacs.org For example, textile waste can be transformed into bioethanol, lactic acid, and other useful chemicals through processes like enzymatic hydrolysis and fermentation. nih.gov

Computational Chemistry Approaches to Tetrabutylammonium Succinimide Reactivity and Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Transition State Analysis and Energy Profiles

Transition state analysis via DFT is crucial for understanding reaction kinetics, allowing for the calculation of activation energies that govern the rate of a chemical transformation. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, passing through a high-energy transition state. For Tetrabutylammonium (B224687) succinimide (B58015), this would involve modeling the geometric and electronic structure of the transition states in its potential reactions. While the specific energy profiles for reactions involving Tetrabutylammonium succinimide have not been published, DFT calculations on related succinimide systems have determined activation barriers for processes like stereoinversion to be around 90 kJ mol⁻¹, which is consistent with slow in vivo reactions.

Investigation of Cation-π Interactions in Catalysis

Cation-π interactions are noncovalent forces between a cation and the electron cloud of a π system, which can play a significant role in catalysis by stabilizing transition states or intermediates. The tetrabutylammonium cation, with its bulky alkyl groups, does not possess aromaticity and therefore does not directly engage in classical cation-π interactions as an electron-rich π system. However, its role in influencing the electronic environment of a reaction involving a π system could be a subject of computational study. DFT is an effective tool for quantifying such weak non-covalent interactions, which are often critical for understanding enantioselectivity in asymmetric catalysis.

Molecular Dynamics (MD) Simulations of Solvent and Solute Interactions

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of how a solute like this compound interacts with its solvent environment over time, providing insights into solvation shells, diffusion, and conformational changes.

Classical MD simulations have been employed to study the intermolecular interactions in deep eutectic solvents based on tetrabutylammonium chloride, a structurally related salt. These studies provide information on the local microstructure and the nature of interactions between the cation, anion, and other molecules in the system. Similar simulations for this compound would be valuable for understanding its behavior in solution, which is critical for its application in catalysis or synthesis. Such simulations can reveal how the ions are solvated and how they interact with reactants, which can influence reaction rates and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules, which in turn determines their reactivity. These first-principles calculations solve the Schrödinger equation for a given system, yielding information about molecular orbitals, electron density, and electrostatic potential.

For this compound, quantum chemical calculations could predict sites susceptible to nucleophilic or electrophilic attack, calculate properties like proton affinity and pKa, and determine the stability of different conformations of the tetrabutylammonium cation and the succinimide anion. These fundamental electronic properties are essential for predicting how the compound will behave in a chemical reaction and for designing new catalytic applications. While these calculations are theoretically possible, specific published results for this compound are not available.

Computational Insights into Enantioselectivity and Stereocontrol

Computational chemistry is a vital tool for understanding and predicting the outcomes of stereoselective reactions. The origin of enantioselectivity is often traced back to small energy differences between diastereomeric transition states, which can be accurately calculated using methods like DFT. These calculations can reveal how a catalyst, such as one potentially involving this compound, directs a reaction to favor the formation of one enantiomer over the other.

The analysis often involves examining non-covalent interactions, such as hydrogen bonds and steric repulsion, between the catalyst, substrate, and reagents in the transition state. By building computational models of these transition states, researchers can rationalize experimentally observed enantioselectivities and even design new catalysts with improved performance. Although these methods are powerful, their specific application to provide insights into the enantioselectivity and stereocontrol of reactions catalyzed by this compound has not been reported in the literature.

Emerging Research Directions and Future Prospects of Tetrabutylammonium Succinimide in Chemical Science

Exploration of Novel Catalytic Systems Incorporating Tetrabutylammonium (B224687) Succinimide (B58015)

Tetrabutylammonium salts are well-established as phase-transfer catalysts (PTCs), which facilitate reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The tetrabutylammonium cation is adept at transporting anions from an aqueous layer into an organic layer, where the "naked" anion exhibits enhanced reactivity.

While tetrabutylammonium bromide and chloride are common PTCs, the use of tetrabutylammonium succinimide offers the potential to introduce the succinimide anion into organic reaction mixtures. This can be advantageous in reactions where the succinimide moiety is intended to participate directly in the reaction, such as in certain alkylation or acylation reactions. Research is ongoing to explore its efficacy in comparison to traditional PTCs in various organic transformations. crdeepjournal.orgtheaic.org The catalytic activity is closely linked to the phase behavior of the system, which is influenced by factors like temperature and concentration. nih.gov

A key area of investigation is the development of greener and more sustainable synthetic methodologies. PTCs contribute to green chemistry by reducing the need for hazardous organic solvents and enabling reactions to proceed under milder conditions. wisdomlib.orgresearchgate.net The exploration of this compound in these systems aligns with the broader goal of developing more environmentally benign chemical processes.

| Catalyst Type | Typical Cation | Anion Function | Key Application |

| Quaternary Ammonium (B1175870) Salts | Tetrabutylammonium | Transports anions (e.g., hydroxide (B78521), cyanide, succinimide) | Nucleophilic substitution, alkylation |

| Quaternary Phosphonium (B103445) Salts | Tetrabutylphosphonium | Similar to ammonium salts, often more thermally stable | Alkylation, polymerization |

| Crown Ethers | N/A (complexes cations) | Transports cations (e.g., K+, Na+) | Anion activation in organic phase |

Development of Next-Generation Reagents Based on the Succinimide Framework

The succinimide ring is a versatile structural motif for the development of new chemical reagents. wikipedia.org Its derivatives are crucial in organic synthesis and are increasingly being used to create sophisticated molecules for biological applications.

One significant area is in protein modification and bioconjugation. ucl.ac.uk Reagents like bromomaleimides, which are derived from the succinimide framework, are used for the highly selective and reversible modification of cysteine residues in proteins. ucl.ac.uk Researchers are designing novel analogues with different leaving groups to fine-tune properties such as reactivity, selectivity, and water solubility. ucl.ac.uk These next-generation reagents are critical for applications like fluorescently labeling proteins, creating antibody-drug conjugates, and immobilizing proteins for assays. ucl.ac.uknih.gov

Furthermore, recent developments have focused on creating reagents that allow for the "on-demand" cleavage of the bond formed between the succinimide-based reagent and a protein. nih.govacs.org For instance, palladium (II) complexes have been shown to efficiently remove succinimide derivatives from cysteine residues under aqueous conditions, providing a new tool for the synthesis of complex proteins and peptides. acs.org This type of chemical control is essential for assembling advanced biomolecules with precise structures and functions. nih.gov

Applications in Polymer Science and Materials Chemistry

The succinimide moiety is being incorporated into polymers to create advanced materials with specialized properties. Polysuccinimide (PSI) and its derivatives are gaining attention as biocompatible and biodegradable polymers with applications in the biomedical and environmental fields. thinkdochemicals.comresearchgate.net

A notable application is the development of biocidal polymers. mdpi.comresearchgate.net Researchers have synthesized water-soluble copolymers based on poly(aspartate-co-succinimide) and subsequently introduced quaternary onium salts, including those with tetrabutylammonium groups. mdpi.comresearchgate.net These modified polymers exhibit significant antimicrobial activity against various bacteria and fungi, making them promising candidates for use in medicine and food packaging. mdpi.comdocumentsdelivered.com The presence of the tetrabutylammonium group contributes to the biocidal properties of the material. mdpi.com

Succinimide and its derivatives also serve as monomers or crosslinking agents in the production of specialty polymers and resins, enhancing the thermal stability and mechanical properties of the final products. chemiis.comkuey.net Additionally, they are used as corrosion inhibitors and as additives in lubricants for the automotive and electronics industries. chemiis.com The ability of polysuccinimide to form hydrogels also opens up possibilities for its use in water purification and as scaffolds in tissue engineering. thinkdochemicals.com

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique reactivity and structural features of succinimide-containing compounds place them at the crossroads of organic chemistry and other scientific disciplines, particularly biology, medicine, and pharmacology.

Succinimide derivatives are fundamental building blocks in medicinal chemistry for the synthesis of a wide range of therapeutic agents, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial drugs. researchgate.net Research into the structure-activity relationships of these derivatives is a highly active field, aiming to develop new drugs with improved efficacy and fewer side effects. researchgate.net For example, succinimide derivatives are being investigated as multi-target agents for complex diseases like diabetes and Alzheimer's disease, showing potential to inhibit multiple enzymes involved in these conditions. semanticscholar.orgnih.govnih.gov

In chemical biology, succinimide-based reagents have become indispensable tools for protein modification. acs.org The ability to selectively attach molecules (like fluorophores or drugs) to proteins allows scientists to study protein function, visualize biological processes, and design new therapeutic strategies such as antibody-drug conjugates. ucl.ac.uknih.gov This research bridges synthetic organic chemistry with molecular biology, biochemistry, and immunology.

Challenges and Opportunities in Scaling Up this compound-Mediated Processes

Transitioning a chemical process from the laboratory to an industrial scale presents numerous challenges. digitellinc.com For processes involving this compound, either as a catalyst or a reagent, these challenges must be carefully addressed to ensure safety, efficiency, and economic viability.

Challenges:

Mass and Heat Transfer: In phase-transfer catalysis, the reaction rate is often limited by the transfer of the catalyst between phases. Stirring rates and reactor geometry, which are effective in the lab, may not provide sufficient mixing at an industrial scale, leading to hotspots and reduced efficiency. researchgate.netcatalysts.comacsgcipr.org

Process Optimization: Conditions optimized on a small scale may not be directly transferable. digitellinc.com Factors such as solvent choice, catalyst loading, and purification methods often require significant redevelopment for large-scale production to be cost-effective and robust. digitellinc.com

Catalyst Separation and Recovery: While the catalyst is used in small amounts, its separation from the product stream and potential reuse are critical for the economic and environmental sustainability of the process.

Opportunities:

Green Chemistry and Sustainability: There is a significant opportunity to design greener processes by minimizing solvent use, employing water as a reaction medium where possible, and developing methods for catalyst recycling. wisdomlib.orgresearchgate.netacs.org The design of environmentally degradable quaternary ammonium salts is also an emerging area of interest. rsc.org

Continuous Flow Technology: Moving from traditional batch reactors to continuous flow systems can overcome many scale-up challenges. researchgate.net Flow reactors offer superior heat and mass transfer, improved safety, and more consistent product quality, representing a promising avenue for the industrial application of these processes. researchgate.net

Process Intensification: Asymmetric phase transfer catalysis is being explored for large-scale industrial applications, indicating a drive toward more complex and valuable products. acs.org Scaling up these highly selective reactions could provide access to important pharmaceutical and agrochemical intermediates. crdeepjournal.orgacs.org

Q & A

Q. What are the primary synthetic routes for tetrabutylammonium succinimide, and how is its purity validated?

this compound is typically synthesized via anion-exchange reactions, where succinimide (C₄H₅NO₂⁻) replaces the counterion in a tetrabutylammonium (TBA) salt precursor (e.g., TBA iodide or cyanide) . Characterization involves:

- 1H-NMR spectroscopy : Peaks at δ=2.2–2.6 ppm confirm aliphatic protons in the succinimide ring, while aromatic protons (if present) appear at δ=7.3–8.1 ppm .

- FTIR : Stretching vibrations at ~1770 cm⁻¹ (C=O) and ~1180 cm⁻¹ (C-N) validate the succinimide structure .

- Elemental analysis : Confirms stoichiometry (e.g., C:H:N ratios) .

Q. How does this compound function in organocatalytic applications?

As a phase-transfer catalyst, TBA succinimide enhances reaction rates by solubilizing anions in organic phases. For example, it facilitates:

- Ring-expansion reactions : Catalyzes the conversion of β-lactams to γ-lactams via N1-C4 bond cleavage, enabling enantiopure succinimide derivatives .

- Thioacetate deprotection : Acts as a mild cyanide source in aliphatic thioacetate deprotection, minimizing side reactions .

Advanced Research Questions

Q. What experimental challenges arise when using this compound in hydrogen-bonding studies, and how can they be mitigated?

In titration experiments, TBA succinimide may cause deprotonation of hydrogen-bond donors (HBDs) or signal overlap in NMR, complicating β-parameter determination . Mitigation strategies include:

Q. How does succinimide formation impact protein stability, and what analytical methods detect its degradation products?

Succinimide forms via cyclization of aspartic acid residues under acidic conditions, leading to loss of biological activity in proteins like monoclonal antibodies . Key analytical approaches:

Q. What mechanistic insights explain the role of TBA succinimide in electrochemical systems, such as zinc-ion batteries?

Q. Why do computational and experimental barriers for succinimide formation in peptide models sometimes disagree?

Theoretical models (e.g., DFT) often underestimate steric effects. For example, MP2 calculations predict a 3 kJ/mol difference in succinimide formation barriers between [AsnSer+H]⁺ and [AsnThr+H]⁺, but experiments show a 11 kJ/mol disparity due to steric strain in Thr-containing systems . Resolution requires:

- Multi-level computational modeling : Combine DFT with molecular dynamics to account for solvation and steric factors .

- Collision-induced dissociation (CID) : Measures experimental thresholds for deamidation pathways .

Methodological Recommendations

Q. How to design experiments to study TBA succinimide’s reactivity without interference from counterion effects?

- Control experiments : Compare TBA succinimide with other TBA salts (e.g., TBA tetrafluoroborate) to isolate anion-specific effects .

- Ionic strength matching : Maintain consistent electrolyte concentrations to avoid confounding ionic interactions .

Q. What protocols ensure reproducible synthesis of enantiopure succinimide derivatives using TBA succinimide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.